molecular formula C23H23N3O3S B4670070 4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B4670070
M. Wt: 421.5 g/mol
InChI Key: OMAIXSMOLWKDLJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-a]pyridine moiety, a butoxy group, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multistep organic synthesis. The process often begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as condensation reactions, multicomponent reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group and benzenesulfonamide moiety contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-butoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-3-16-29-20-11-13-21(14-12-20)30(27,28)25-19-9-7-18(8-10-19)22-17-26-15-5-4-6-23(26)24-22/h4-15,17,25H,2-3,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAIXSMOLWKDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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